N-(3,4-dimethoxyphenyl)-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
説明
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-13-10-19(22-14(2)21-13)28-16-6-5-9-24(12-16)20(25)23-15-7-8-17(26-3)18(11-15)27-4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFAJLIJGGXFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-Dimethoxyphenyl)-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a compound with promising biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂ |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 131869-03-9 |
The structure includes a piperidine ring substituted with a dimethoxyphenyl group and a pyrimidine derivative, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrimidine moiety is significant as it has been associated with modulation of enzyme activity and receptor interactions. Specifically, compounds with similar structures have shown potential as inhibitors of certain kinases and enzymes involved in cancer progression.
Anticancer Activity
Research indicates that derivatives similar to N-(3,4-dimethoxyphenyl)-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating thieno[2,3-d]pyrimidine derivatives, compounds showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer cell lines (MDA-MB-231) . Although specific data for the compound is limited, the structural similarities suggest comparable anticancer properties.
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. A review highlighted that N-heterocycles containing pyrimidine structures demonstrated promising antiviral activity against several viruses by inhibiting viral replication . Further studies on related compounds have indicated effective inhibition of reverse transcriptase activity in HIV models, suggesting that this compound could have similar effects.
Case Studies
- In Vitro Studies : A series of experiments conducted on synthesized pyrimidine derivatives revealed that modifications at the C-2 and N-3 positions significantly enhanced biological activity. Compounds exhibiting a 2,6-dihalophenyl substitution showed improved efficacy against viral infections .
- Cytotoxicity Assays : In one notable study, thieno[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 cells. Compounds exhibited selective cytotoxicity with some derivatives outperforming traditional chemotherapeutics like paclitaxel . This suggests that N-(3,4-dimethoxyphenyl)-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide may also be evaluated for similar properties.
類似化合物との比較
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The compound can be compared to derivatives with similar piperidine-carboxamide frameworks but divergent substituents. Key examples include:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide | Piperidine-1-carboxamide | 3,4-dimethoxyphenyl; 2,6-dimethylpyrimidin-4-yloxy | Not reported | Pyrimidine oxygen linker; dimethyl groups enhance lipophilicity |
| 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (56) | Piperidine-1-carboxamide + benzodiazol-2-one | 3,4-dimethoxyphenyl; 4-bromo-benzodiazol-2-one | 458.0954 (HRMS) | Bromine increases molecular weight; benzodiazol-2-one enhances planar rigidity |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Azanium chloride + alkyl chain | Dual 3,4-dimethoxyphenylethyl groups; carbamoylpropyl side chain | Not reported | Hydrated salt form; charged ammonium center improves solubility |
Key Observations :
Substituent Impact on Bioactivity: The pyrimidinyloxy group in the target compound may confer selectivity for enzymes with pyrimidine-binding pockets (e.g., kinases or oxidoreductases), whereas the benzodiazol-2-one in compound 56 introduces a rigid, planar structure that could enhance DNA intercalation or protease inhibition .
Physicochemical Properties: The bromine atom in compound 56 increases molecular weight (458 vs. ~430–450 estimated for the target compound) and lipophilicity, which may affect membrane permeability .
Synthetic Routes :
- Compound 56 was synthesized via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3,4-dimethoxyphenyl isocyanate , suggesting that the target compound could be synthesized using analogous urea-forming reactions with tailored intermediates.
Functional Group Analysis
- 3,4-Dimethoxyphenyl Group : Common to all compared compounds, this group provides electron-donating methoxy substituents that enhance aromatic interactions and metabolic stability.
- Charged vs. Neutral Structures : The azanium chloride derivative’s charged nitrogen contrasts with the neutral piperidine-carboxamide core, demonstrating how ionization state affects solubility and target engagement.
Hypothetical Pharmacological Profiles
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Oxidoreductase Targeting : Compound 56’s benzodiazol-2-one core aligns with inhibitors of 8-oxoguanine DNA glycosylase (OGG1) , implying that structural tweaks in the target compound might shift selectivity toward other oxidative stress-related enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
